N(6)-phenyl-cAMP

PKA site selectivity cAMP binding site A cyclic nucleotide analog screening

N6-Phe-cAMP is the definitive small-molecule tool for selectively activating PKA site A over Epac and other cAMP effectors. Unlike non-selective analogs (8-Br-cAMP, dibutyryl-cAMP) that confound pathway attribution, N6-Phe-cAMP provides 40-fold enhanced affinity for RII site A and 18-fold for RI site A vs. cAMP, with negligible Epac agonism (Epac1 K'i = 2.8 vs. RIIα AII K'i = 19). Procure together with 8-pCPT-2'-O-Me-cAMP for complementary Epac-selective activation—the only two-compound set enabling definitive PKA vs. Epac pathway assignment. For chronic studies (>6 hr), use Sp-6-Phe-cAMPS to avoid butyrate metabolite artifacts from dibutyryl-cAMP. Also the most potent murine HCN2 agonist identified (EC50 = 3.02 nM).

Molecular Formula C16H15N5NaO6P
Molecular Weight 427.28 g/mol
Cat. No. B1260151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-phenyl-cAMP
Synonyms6-Phe-cAMP
N(6)-phenyl-cAMP
N6-phenyl-cAMP
Molecular FormulaC16H15N5NaO6P
Molecular Weight427.28 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C16H16N5O6P.Na/c22-12-13-10(6-25-28(23,24)27-13)26-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,24)(H,17,18,20);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1
InChIKeyZQQNVHDTIIZZIV-KHXPSBENSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-phenyl-cAMP Procurement Guide: What Scientists and Buyers Need to Know About This PKA-Site-Selective cAMP Analog


N(6)-phenyl-cAMP (N6-Phe-cAMP, CAS 34051-30-4) is a synthetic N6-modified adenosine-3′,5′-cyclic monophosphate analog that preferentially activates cAMP-dependent protein kinase (PKA) over the exchange protein directly activated by cAMP (Epac) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It belongs to the class of site-selective N6-substituted cAMP derivatives, characterized by a phenyl group at the exocyclic nitrogen of the adenine ring [1]. Unlike broad-spectrum cAMP analogs such as 8-Br-cAMP and dibutyryl-cAMP, which activate both PKA and Epac non-selectively, N6-Phe-cAMP provides target discrimination essential for dissecting cAMP signaling branches [2]. Quantitative binding data demonstrate that the phenyl substitution at N6 confers markedly enhanced affinity for the A-site of both type I and type II PKA regulatory subunits relative to unmodified cAMP, establishing the compound as a site-A-preferring PKA agonist [3].

Why N(6)-phenyl-cAMP Cannot Be Simply Replaced by Other cAMP Analogs in Research Procurement


cAMP analog substitution carries a high risk of experimental misinterpretation because structurally similar N6-substituted derivatives exhibit dramatically divergent selectivity profiles across cAMP effector proteins. N6-Phe-cAMP activates PKA with strong preference for site A of both RI and RII isoforms, whereas N6-Bnz-cAMP (N6-benzoyl-cAMP) shows a substantially different PKA activation potency profile, and both differ profoundly from 8-substituted analogs such as 8-pCPT-cAMP, which preferentially activate Epac [1]. Moreover, common laboratory substitutes like 8-Br-cAMP and dibutyryl-cAMP act as non-selective agonists at both PKA and Epac, confounding pathway attribution [2]. Even among the N6-substituted class, the nature of the substituent (phenyl vs. benzyl vs. benzoyl) dictates not only PKA binding affinity but also off-target activation of HCN2 pacemaker channels, where the apparent affinity ranges over two orders of magnitude [3]. These quantitative differences mean that substitution without experimental validation can produce divergent—or even opposite—cellular outcomes.

N(6)-phenyl-cAMP Quantitative Differentiation: Comparator-Based Evidence Guide for Scientific Selection


PKA Regulatory Subunit Site A Binding Affinity: N6-Phe-cAMP vs. cAMP in Direct Radioligand Competition

In a systematic screen of 96 adenine-modified cAMP analogs, N6-phenyl-cAMP displayed markedly enhanced binding affinity for the A-site of both type I and type II PKA regulatory subunits compared to unmodified cAMP. Specifically, N6-Phe-cAMP showed an 18-fold increase in affinity for site A of RI (AI) and a 40-fold increase for site A of RII (AII) [1]. By contrast, N6-benzoyl-cAMP (N6-Bnz-cAMP) exhibited only a 4-fold increase for AI and a 3.8-fold increase for AII relative to cAMP, as measured in a separate but methodologically comparable study [2]. The 18-fold and 40-fold enhancements position N6-Phe-cAMP as one of the most potent site-A-directed N6-modified cAMP analogs characterized to date.

PKA site selectivity cAMP binding site A cyclic nucleotide analog screening

HCN2 Pacemaker Channel Activation Potency: Direct EC50 Comparison Among N6-Phe-cAMP, N6-Bn-cAMP, N6-Bnz-cAMP, and cAMP

Electrophysiological characterization in Xenopus laevis oocytes expressing murine HCN2 channels revealed that N6-Phe-cAMP is the most potent agonist among three PKA-selective N6-modified cAMP derivatives tested. The EC50 for N6-Phe-cAMP was 3.02 ± 0.83 nM, compared to 21.3 ± 3.3 nM for native cAMP, 5.12 ± 1.03 nM for N6-Bn-cAMP, and 374 ± 91.3 nM for N6-Bnz-cAMP [1]. This represents an approximately 7-fold higher apparent affinity than cAMP, a 1.7-fold higher affinity than N6-Bn-cAMP, and a 124-fold higher affinity than N6-Bnz-cAMP. Despite these differences in potency, all three derivatives acted as full agonists with similar Hill coefficients and comparable effects on activation kinetics, indicating that the N6 modification modulates binding site engagement without altering gating efficacy [1]. The reduced affinity of N6-Phe-cAMP at HCN2 R635A and R635E mutants (EC50 values of 27.7 ± 5.5 nM and 33.9 ± 5.3 nM, respectively, not different from cAMP values for wild-type channels) confirmed that the enhanced potency is mediated via cation-π interactions with Arg-635 at the binding pocket entrance [1].

HCN channel pharmacology cAMP analog off-target screening electrophysiology tool compounds

PKA vs. Epac Binding Selectivity: Quantitative K'i Comparison Among N6-Phe-cAMP, N6-Bnz-cAMP, and 8-pCPT-cAMP

In a comprehensive cAMP analog mapping study, the relative binding affinities (K'i values) of over 50 cyclic nucleotide analogs were determined for Epac1 and the four cAMP-binding sites of PKA regulatory subunits (RIα AI, BI; RIIα AII, BII). N6-Phe-cAMP displayed K'i values of 2.8 for Epac1, 11 for RIα AI, 0.38 for RIα BI, 19 for RIIα AII, and 0.34 for RIIα BII [1]. This profile reveals a strong preference for PKA site A over Epac1, with an AI/Epac1 selectivity ratio of approximately 3.9-fold and an AII/Epac1 selectivity ratio of 6.8-fold. In contrast, N6-Bnz-cAMP showed K'i values of 1.3 (Epac1), 4.0 (AI), and 3.8 (AII), indicating substantially weaker PKA site A discrimination (AI/Epac1 ratio of 3.1; AII/Epac1 ratio of 2.9) [1]. As a reference for the Epac-selective direction, 8-pCPT-cAMP displayed K'i values of 65 for Epac1, 3.9 for AI, and 0.054 for AII, representing an Epac1/AII selectivity ratio exceeding 1,200-fold [1]. N6-Phe-cAMP was further shown to be a partial Epac agonist at best, with weak and incomplete activation observed only at concentrations exceeding those expected from its Epac binding affinity [1].

Epac vs PKA discrimination cAMP effector selectivity signal transduction tool compounds

Phosphodiesterase Resistance and Membrane Permeability: Sp-6-Phe-cAMPS Compared with Dibutyryl-cAMP and 8-Br-cAMP

The phosphorothioate form of N6-phenyl-cAMP, Sp-6-Phe-cAMPS, is documented as a PDE-resistant, highly membrane-permeant PKA activator that does not activate Epac, in contrast to dibutyryl-cAMP and 8-Br-cAMP which are susceptible to phosphodiesterase hydrolysis and produce bioactive metabolites with confounding cellular effects [1]. The measured lipophilicity of Rp-6-Phe-cAMPS (the Rp-diastereomer) is 2.53 [2], which is substantially higher than that of unmodified cAMP (logP approximately −2 to −1) and in a range consistent with passive membrane permeability. Although direct comparative permeability coefficients are not available for the parent N6-Phe-cAMP, the N6-phenyl modification is structurally analogous to other N6-substituted analogs (e.g., N6-benzoyl-cAMP) where the aromatic N6 substitution is established to confer membrane permeability through increased lipophilicity.

PDE-resistant cAMP analogs membrane-permeant PKA activator cell-based cAMP signaling assays

Sp-6-Phe-cAMPS Serves as a Defined Epac-Negative Control: Functional Validation of PKA Pathway Specificity

The Sp-isomer phosphorothioate derivative, Sp-6-Phe-cAMPS, has been functionally validated as an activator that does not activate exchange proteins directly activated by cAMP (Epac), making it suitable as an Epac-negative control in cell-based assays [1]. This functional property directly corroborates the binding selectivity data from Christensen et al. (2003), where N6-Phe-cAMP was a poor Epac agonist. In a comparative framework, this contrasts with 8-pCPT-2'-O-Me-cAMP (commercially known as 007), which selectively activates Epac with negligible PKA activation, and with 8-Br-cAMP, which activates both pathways equivalently [2]. The availability of a matched Epac-negative control (Sp-6-Phe-cAMPS) and a PKA-negative/Epac-selective control (8-pCPT-2'-O-Me-cAMP) enables a definitive two-pathway dissection experimental design that cannot be achieved with non-selective analogs.

Epac negative control PKA pathway validation cAMP signaling specificity

N(6)-phenyl-cAMP Optimal Procurement and Application Scenarios Based on Evidence


Dissecting PKA-Dependent vs. Epac-Dependent Signaling in Intact Cells Using Matched Selective Agonist Pairs

Researchers seeking to unambiguously assign a cAMP-dependent phenotype to PKA or Epac should procure N6-Phe-cAMP (or Sp-6-Phe-cAMPS) together with 8-pCPT-2'-O-Me-cAMP. N6-Phe-cAMP provides PKA site A-preferring activation with minimal Epac agonism (Epac1 K'i = 2.8 vs. RIIα AII K'i = 19), while 8-pCPT-2'-O-Me-cAMP provides complementary Epac-selective activation with <15% PKA activation at 1 mM under physiological R subunit concentrations [1]. This two-compound set enables definitive pathway attribution that is impossible with non-selective analogs such as 8-Br-cAMP or dibutyryl-cAMP. Users should note that N6-Phe-cAMP also activates HCN2 channels with an EC50 of 3.02 nM ; therefore, in HCN-expressing cell types, parallel experiments with N6-Bnz-cAMP (EC50 = 374 nM at HCN2) can serve as a control for HCN-mediated contributions.

Site-A-Specific PKA Activation for Isoform-Selective Signaling Studies

When the experimental goal is to preferentially activate PKA holoenzymes through site A rather than site B, N6-Phe-cAMP is the superior choice. Its 40-fold enhanced affinity for RII site A (AII) and 18-fold enhanced affinity for RI site A (AI) relative to cAMP [1] provide a substantial site A selectivity window. This contrasts with N6-Bnz-cAMP, which shows only 3.8-fold (AII) and 4.0-fold (AI) increases , making N6-Phe-cAMP approximately 10-fold more site-A-selective than N6-Bnz-cAMP for type II PKA. Procurement should specify N6-Phe-cAMP when site A signaling—implicated in specific subcellular PKA anchoring complexes—is the focus of investigation.

Long-Term Cell Culture Experiments Requiring PDE-Resistant PKA Activation Without Bioactive Metabolites

For experiments exceeding 6–24 hours where sustained PKA activation is required, the phosphorothioate form Sp-6-Phe-cAMPS is indicated over dibutyryl-cAMP or 8-Br-cAMP. Dibutyryl-cAMP is hydrolyzed by cellular esterases and phosphodiesterases, releasing butyrate—a histone deacetylase inhibitor with independent transcriptional effects—while 8-Br-cAMP is metabolized to 8-Br-adenosine, which has adenosine receptor activity [1]. Sp-6-Phe-cAMPS is resistant to mammalian cyclic nucleotide phosphodiesterases and does not generate such confounding metabolites, while maintaining high membrane permeability (estimated lipophilicity ≥2.5) and PKA site A selectivity [1]. This makes it the cleanest tool for chronic PKA activation studies in cell culture.

HCN2 Channel Pharmacology Studies Using N6-Phe-cAMP as a High-Potency Agonist Baseline

N6-Phe-cAMP is the most potent small-molecule agonist identified for murine HCN2 channels (EC50 = 3.02 nM), surpassing native cAMP by 7-fold and the next-best N6-substituted analog N6-Bn-cAMP by 1.7-fold [1]. This high potency makes N6-Phe-cAMP an ideal reference agonist for HCN2 channel structure-function studies, mutational analysis of the cyclic nucleotide-binding domain (CNBD), and computational docking experiments. The structurally characterized cation-π interaction with Arg-635 at the binding pocket entrance [1] provides a defined molecular mechanism that can guide rational analog design. Researchers should be aware that N6-Phe-cAMP is a full agonist at HCN2 (efficacy comparable to cAMP) with unchanged activation kinetics, meaning that potency differences reflect binding/gating equilibria rather than altered gating mechanisms.

Quote Request

Request a Quote for N(6)-phenyl-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.